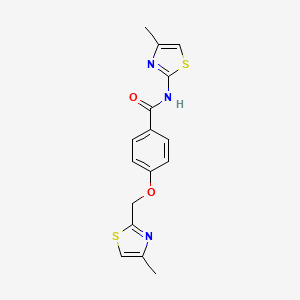

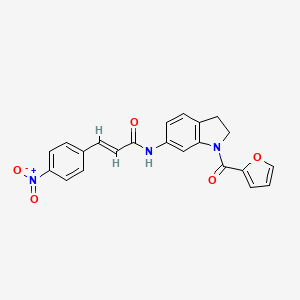

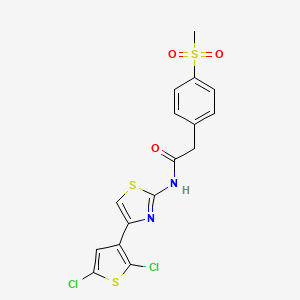

![molecular formula C16H16N2O4S2 B2856793 (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide CAS No. 955260-33-0](/img/structure/B2856793.png)

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also studied for their potential as visible-light organophotocatalysts .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzo[d]thiazole derivatives have been synthesized and characterized in various studies . For instance, a library of 26 donor-acceptor compounds based on the benzo[d]thiazole group was reported .

Scientific Research Applications

Cytotoxic Activity

This compound has been explored for its potential in cancer therapy due to its cytotoxic properties. It can induce cell death in cancer cells, which is a desirable effect in anticancer drugs. The cytotoxic activity is particularly significant against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing promise as a chemotherapeutic agent .

Antibacterial Activity

The antibacterial application of this compound is noteworthy. It has shown effectiveness against various bacterial strains, which could be beneficial in developing new antibiotics. This is especially important in the era of increasing antibiotic resistance .

Organophotocatalysis

Compounds with a benzo[d]thiazol motif have been studied as potential organophotocatalysts under visible light. They can participate in photocatalytic reactions that are useful in organic synthesis, such as Minisci-type reactions for the functionalization of heteroarenes .

Fluorescent Sensing

Due to the electronic structure of the benzo[d]thiazol group, these compounds can act as fluorophores. This property is useful in the development of fluorescent sensors for detecting various biological and chemical substances .

Photovoltaics

The electron donor-acceptor systems based on the benzo[d]thiazol group are extensively researched for their application in photovoltaics. They can be used in the design of organic photovoltaic cells, contributing to the development of renewable energy technologies .

Chemical Synthesis

The benzo[d]thiazol group is a versatile moiety in chemical synthesis. It can be used to create a wide range of derivatives with different properties, which can then be applied in various fields of chemistry and materials science .

properties

IUPAC Name |

(NZ)-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S2/c1-18-14-12(21-2)9-10-13(22-3)15(14)23-16(18)17-24(19,20)11-7-5-4-6-8-11/h4-10H,1-3H3/b17-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVXZZNDENTVJM-MSUUIHNZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2SC1=NS(=O)(=O)C3=CC=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=C(C=CC(=C2S/C1=N\S(=O)(=O)C3=CC=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

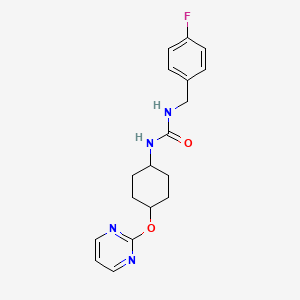

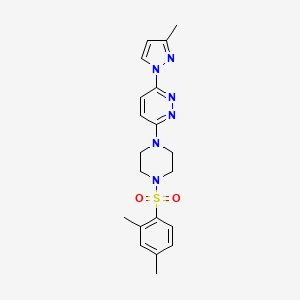

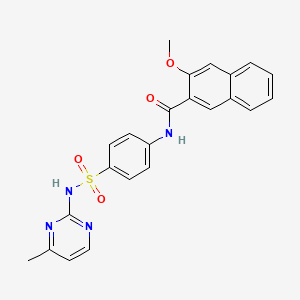

![4-({4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2856711.png)

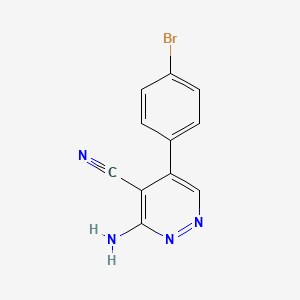

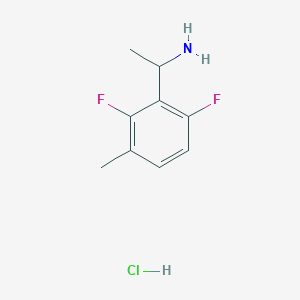

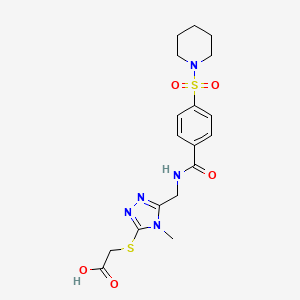

![1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2856727.png)

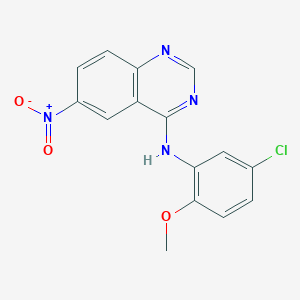

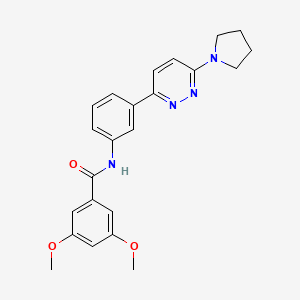

![(2Z)-N-(4-chlorophenyl)-2-[(2-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2856729.png)